Cas no 42287-85-4 (Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester)
Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester
- ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
- ETHYL 7H-PERFLUOROHEPTANOATE
- 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid ethyl ester
- PC3251A
- DTXSID80371922
- MFCD00153151
- AKOS003789060
- SCHEMBL134818
- RSWKGRCCLAUGLO-UHFFFAOYSA-N
- A825837
- ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecakis(fluoranyl)heptanoate
- 42287-85-4
- FT-0626153
- ethyl 7h-dodecafluoroheptanoate
-
- MDL: MFCD00153151
- Inchi: 1S/C9H6F12O2/c1-2-23-4(22)6(14,15)8(18,19)9(20,21)7(16,17)5(12,13)3(10)11/h3H,2H2,1H3
- InChI Key: RSWKGRCCLAUGLO-UHFFFAOYSA-N
- SMILES: FC(C(C(C(=O)OCC)(F)F)(F)F)(C(C(C(F)F)(F)F)(F)F)F
Computed Properties
- Exact Mass: 374.01800
- Monoisotopic Mass: 374.0176174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.582
- Refractive Index: 1.321
- PSA: 26.30000
- LogP: 3.99110
- Solubility: Not determined
Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester Security Information
- Hazard Statement: Flammable
-
Hazardous Material Identification:
Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006127-1g |
Ethyl 7H-perfluoroheptanoate |
42287-85-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
| abcr | AB106745-1 g |
Ethyl 7H-perfluoroheptanoate; 97% |
42287-85-4 | 1g |
€47.80 | 2022-06-12 | ||
| abcr | AB106745-10 g |
Ethyl 7H-perfluoroheptanoate; 97% |
42287-85-4 | 10g |
€95.90 | 2022-06-12 | ||
| Oakwood | 006127-1g |
Ethyl 7H-perfluoroheptanoate |
42287-85-4 | 97% | 1g |
$110.00 | 2024-07-19 | |
| Oakwood | 006127-5g |
Ethyl 7H-perfluoroheptanoate |
42287-85-4 | 97% | 5g |
$330.00 | 2024-07-19 | |
| Oakwood | 006127-25g |
Ethyl 7H-perfluoroheptanoate |
42287-85-4 | 97% | 25g |
$990.00 | 2024-07-19 | |
| Oakwood | 006127-100g |
Ethyl 7H-perfluoroheptanoate |
42287-85-4 | 97% | 100g |
$2990.00 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1256509-1g |
Ethyl 7H-perfluoroheptanoate |
42287-85-4 | 97% | 1g |
$350 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1256509-5g |
Ethyl 7H-perfluoroheptanoate |
42287-85-4 | 97% | 5g |
$695 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1256509-25g |
Ethyl 7H-perfluoroheptanoate |
42287-85-4 | 97% | 25g |
$1755 | 2024-06-06 |
Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester
Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester (CAS No. 42287-85-4): A Comprehensive Overview
Chemical compound Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester, identified by its unique CAS No. 42287-85-4, has garnered significant attention in the field of chemical and pharmaceutical research due to its distinctive structural features and potential applications. This compound belongs to a class of perfluorinated derivatives that exhibit remarkable stability and unique physicochemical properties. The extensive fluorination of the carbon chain imparts exceptional resistance to thermal degradation and chemical reactions, making it a valuable candidate for various industrial and scientific applications.
The molecular structure of Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester consists of a seven-carbon chain (heptanoic acid backbone) that is fully fluorinated except for the terminal carboxyl group replaced by an ethyl ester. This configuration results in a highly electronegative environment around the molecule. The presence of numerous fluorine atoms significantly alters the electronic properties of the molecule compared to its non-fluorinated counterparts. This alteration has profound implications on its solubility in organic solvents and its interaction with biological systems.
In recent years, research into fluorinated compounds has seen substantial growth due to their broad utility in pharmaceuticals、 agrochemicals、 and materials science. The stability conferred by fluorine atoms makes these compounds ideal for applications where high thermal resistance is required. For instance, perfluorinated carboxylic acids have been explored as intermediates in the synthesis of high-performance polymers and coatings that exhibit excellent chemical inertness and durability.
The ethyl ester derivative of Heptanoic acid with extensive fluorination presents an intriguing area for study in medicinal chemistry. The electron-withdrawing nature of fluorine atoms can modulate the reactivity and binding affinity of the molecule towards biological targets. This property has been leveraged in the development of novel drug candidates that require precise control over their interaction with biological receptors or enzymes. The high lipophilicity induced by fluorination also enhances membrane permeability, making these compounds potentially suitable for oral administration or topical applications.
One of the most compelling aspects of Heptanoic acid,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester (CAS No. 42287-85-4) is its potential as a building block in synthetic chemistry. The presence of both an ester group and multiple fluorine substituents provides multiple reaction sites for functionalization through various organic transformations such as nucleophilic substitution、 elimination reactions, or cross-coupling reactions. These reactions can be tailored to introduce additional functional groups or modify existing ones, thereby creating a diverse library of derivatives with tailored properties.
The compound's unique electronic distribution has also been exploited in computational chemistry studies aimed at understanding molecular interactions at the quantum mechanical level. Advanced computational methods have enabled researchers to predict how this molecule might behave in complex systems, including its behavior within biological membranes or during interactions with proteins. Such insights are crucial for rational drug design and optimizing therapeutic efficacy while minimizing side effects.
In industrial applications, the stability offered by full fluorination makes this compound an excellent candidate for use as a flame retardant additive in polymers and plastics. The ability to impart thermal stability without compromising material performance is highly valued in industries where safety standards are stringent. Additionally, its resistance to environmental degradation ensures long-term effectiveness even under harsh conditions.
The pharmaceutical industry has shown particular interest in exploring perfluorinated carboxylic esters like this one for their potential as bioisosteres—molecules that retain similar pharmacological properties but differ structurally enough to offer improved pharmacokinetic profiles or reduced toxicity. Preliminary studies suggest that derivatives of this compound may exhibit promising activity against certain enzymatic targets relevant to metabolic diseases or inflammatory conditions.
The synthesis pathway for obtaining high-purity quantities of this compound involves multi-step organic synthesis typically starting from commercially available heptanoic acid precursors followed by sequential fluorination using appropriate reagents such as hydrogen fluoride complexes or electrophilic fluorinating agents like Selectfluor®。 Each step must be carefully optimized to ensure regioselectivity and yield maximization while maintaining purity standards required for sensitive downstream applications.
Economic considerations also play a significant role in determining the viability of large-scale production processes。 While raw materials are relatively inexpensive compared to specialty chemicals needed for fluorination steps, achieving high yields requires sophisticated purification techniques that can add considerable costs。 Nevertheless, given its expanding range of applications across multiple industries, investment into scalable production methods appears justified from both commercial and scientific perspectives。
The environmental impact associated with producing perfluorinated compounds remains an important consideration despite their benefits。 Fluorine-containing chemicals often exhibit persistence under natural degradation conditions; hence proper waste management protocols must be implemented during synthesis and disposal phases。 Recent advancements include greener alternatives for introducing fluorine atoms into molecules which could mitigate some concerns related to traditional synthetic routes。
In conclusion, chemical compound identified as Heptanoic acid,2,2,3,3,4,>\n>\n>\n>\n>\n>\n>\n>\n>\n>\n>\n>\n>\n>\n>(CAS No.\s\n\n\n\n\n\n\n\n\n\n\n
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\n\t\t\t\t\t\t\t\t\t\t\t\t\t\t\t\t \t \t \t \t \t \t \t \t \t \t \t \t \t \t \t dodecafluoro,-\n>(ethyl ester): A Comprehensive Overview,\nhas emerged as a versatile intermediate with significant potential across various sectors including pharmaceutical research,\nsynthetic chemistry,\nas well as advanced materials science.\nThe extensive perfluorination imparts unique physicochemical properties that make it invaluable for both laboratory-scale investigations\nand industrial applications requiring exceptional thermal stability.\nFuture research directions may focus on developing more sustainable synthetic routes while exploring novel derivatives with enhanced functionality.\nThe continued investigation into compounds like this one promises further breakthroughs driven by interdisciplinary collaboration between chemists,\nmolecular biologists,\nanalysts,\nas well as engineers.\nSuch collective efforts will undoubtedly expand our understanding beyond current limitations leading toward innovative solutions addressing global challenges.\nThis journey toward scientific discovery exemplifies how fundamental studies coupled with applied research can converge into tangible benefits shaping our future.\nThe story behind CAS No.\sn42287-85-4 serves not only as testament to human curiosity but also underscores commitment toward progress through knowledge creation;\nit reminds us every day why exploration matters—because answers unlock doors opening new horizons endless possibilities waiting discovery!
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